molecular formula C15H19N3O2 B12177709 6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12177709
M. Wt: 273.33 g/mol
InChI Key: ORYZRTUQIBXEOL-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an isobutyl group, and a methylisoxazolo[5,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and isobutyl groups. Common reagents used in these reactions include cyclopropyl bromide, isobutylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • N-cyclopentyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS No. 930476-57-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • Structural Characteristics : The compound features a pyridine ring fused to an isoxazole moiety, contributing to its unique biological profile.

Synthesis

The synthesis of isoxazole derivatives, including this compound, often involves cycloaddition reactions and other organic transformations. Metal-free synthetic routes have been highlighted for their efficiency in producing these compounds without the need for heavy metals, which can be toxic and environmentally hazardous .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells by activating specific signaling pathways .

In vitro studies have demonstrated that this compound exhibits potent activity against human tumor cell lines. The mechanism of action is believed to involve the inhibition of key enzymes and pathways that are crucial for cancer cell proliferation.

Antimicrobial and Leishmanicidal Activity

The compound's biological profile also includes antimicrobial properties. It has shown efficacy against Leishmania mexicana, with IC50 values indicating strong leishmanicidal activity comparable to established treatments . The evaluation involved serial dilutions in culture media, demonstrating effective inhibition at low concentrations.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various isoxazole derivatives on human tumor cell lines. Results indicated that compounds similar to this compound had IC50 values below 1 µM against several cancer types, showcasing their potential as anticancer agents.
  • Leishmanicidal Activity : In another investigation focusing on leishmaniasis, the compound demonstrated significant activity against promastigotes of Leishmania mexicana. The most active derivatives showed IC50 values ranging from 0.15 µM to 0.19 µM, suggesting a promising avenue for treatment against this parasitic disease.

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 Value (µM)Reference
CytotoxicityHuman Tumor Cell Lines<1
LeishmanicidalLeishmania mexicana0.15 - 0.19

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-8(2)7-16-14(19)11-6-12(10-4-5-10)17-15-13(11)9(3)18-20-15/h6,8,10H,4-5,7H2,1-3H3,(H,16,19)

InChI Key

ORYZRTUQIBXEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)C

Origin of Product

United States

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